Thiophen-2-ol
Overview
Description
Thiophen-2-ol is a sulfur-containing heterocyclic compound that is part of the thiophene family. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of sulfur significantly alters the electronic properties of the molecule, making thiophenes and their derivatives interesting for various applications, including materials science and organic electronics.
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions, as seen in the synthesis of oligo(thienylfuran) dimer and trimer through repetitive Stille coupling reactions . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was achieved in two steps from 3,4-dibromothiophene and phenylacetylene . These methods highlight the versatility of thiophene chemistry in creating complex molecules with varied electronic properties.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite diverse. For instance, crystallographic studies of thiophene/phenylene co-oligomers revealed different molecular shapes such as straight, bent, or zigzag, which can influence the optical characteristics of these compounds . The crystal structures of butterfly-shaped thieno[3,2-b]thiophene oligomers also showed variations in conformation, which can be tuned by substituents and conjugation length . These structural variations are crucial as they directly affect the electronic and optical properties of the materials.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electropolymerization, which can lead to conductive polymers with low band gaps . The reactivity of thiophene oligomers can be adjusted by modifying the backbone or side groups, as demonstrated by the synthesis of 2-aryl-2H-benzotriazole-based thiophene oligomers . These modifications can have a significant impact on the electronic properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the linear and nonlinear optical properties of thiophene/phenylene-based oligomers and polymers have been studied, showing strong absorption in the UV-visible region and considerable two-photon absorption, which is ideal for nonlinear optics applications . The mesogenic and spectroscopic properties of 2,5-disubstituted thiophene derivatives have also been investigated, revealing that the structure can dictate the presence of liquid crystal properties and influence absorption and emission spectra .
Scientific Research Applications
Radiolytic Degradation of Thiophene
- Application : Ionizing radiation is used for the degradation of thiophene, a refractory organic pollutant in coal chemical wastewater. Thiophen-2-ol is identified as a degradation intermediate in this process. The study explores the impact of absorbed dose, initial concentration, and pH on thiophene degradation, revealing its complete degradation under specific conditions. This research suggests ionizing radiation as an effective technology for thiophene degradation in environmental applications (He, Wang, & Wang, 2021).
Thiophene-Based Organic Semiconductors
- Application : Thiophene-based π-conjugated organic small molecules and polymers are significant in material chemistry, particularly as organic semiconductors. They are used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) owing to their diverse properties, despite their simple and similar molecular structures (Turkoglu, Cinar, & Ozturk, 2017).
Naturally Occurring Thiophenes
- Application : Naturally occurring thiophenes, derived from plants in the Asteraceae family, have a range of biological properties like antimicrobial, antiviral, and anticancer activities. These compounds are used in various research areas, indicating their therapeutic and biological significance (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).
Therapeutic Importance of Synthetic Thiophene
- Application : Synthetic thiophene and its derivatives display a wide range of therapeutic properties and applications in medicinal chemistry. They are effective in treating various diseases and disorders, including anti-inflammatory, anti-psychotic, and anti-cancer applications. This highlights their importance in drug development and pharmaceutical research (Shah & Verma, 2018).
Microbial Metabolism of Thiophen-2-carboxylate
- Application : Research on an organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source reveals insights into microbial metabolism. This study contributes to understanding the biodegradation pathways and potential environmental applications of thiophene compounds (Cripps, 1973).
Linear and Nonlinear Optical Properties of Thiophene
- Application : Thiophene-based compounds exhibit significant linear and nonlinear optical properties, making them suitable for applications in nonlinear optics. Their strong absorption in the UV-visible region and high quantum efficiencies make them ideal for a variety of optoelectronic applications (Vivas et al., 2011).
Versatile Use in Materials Science
- Application : Thiophene-based materials are extensively used in electronic and optoelectronic devices and for selective detection of biopolymers. Their semiconductor and fluorescent properties have led to diverse applications in material science (Barbarella, Melucci, & Sotgiu, 2005).
Safety And Hazards
While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.
properties
IUPAC Name |
thiophen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMPOCLULGAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447920 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-ol | |
CAS RN |
17236-58-7 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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